REACTION_CXSMILES
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[CH2:1](I)[CH2:2][CH3:3].C(=O)([O-])[O-].[K+].[K+].[C:11]([C:13]1[C:19]([C:20]#[N:21])=[C:18]([OH:22])[CH:17]=[CH:16][C:14]=1[OH:15])#[N:12].[CH3:23][C:24](=O)[CH2:25]C>>[CH2:1]([O:22][C:18]1[CH:17]=[CH:16][C:14]([O:15][CH2:23][CH2:24][CH3:25])=[C:13]([C:11]#[N:12])[C:19]=1[C:20]#[N:21])[CH2:2][CH3:3] |f:1.2.3|
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Name
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|
Quantity
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15 mL
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Type
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reactant
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Smiles
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C(CC)I
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Name
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|
Quantity
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24 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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C(#N)C1=C(O)C=CC(=C1C#N)O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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CC(CC)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is refluxed for 18 hr
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Duration
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18 h
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Type
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FILTRATION
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Details
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the solid collected by filtration
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Type
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ADDITION
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Details
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The residue is then added to water (100 mL)
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Type
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DISSOLUTION
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Details
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to dissolve the potassium carbonate
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Type
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FILTRATION
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Details
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the resulting solid is collected by filtration
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Type
|
CUSTOM
|
Details
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dried under vacuum
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Type
|
CUSTOM
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Details
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to yield 3.4 g (74%)
|
Name
|
|
Type
|
|
Smiles
|
C(CC)OC1=C(C(=C(C=C1)OCCC)C#N)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |